

A Comparative Guide to the Structure-Activity Relationship of Tiliquinol Derivatives

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Compound of Interest

Compound Name: *Tiliquinol*

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Tiliquinol, a derivative of 8-hydroxyquinoline, has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **tiliquinol** derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

The anticancer potential of **tiliquinol** derivatives has been a primary focus of research. The core structure, a pyrrolo[1][2]benzodiazepine nucleus with an indole substituent, is cytotoxic to various cancer cell lines.[2] Modifications at different positions of the **tiliquinol** scaffold have been shown to significantly influence this activity.

One key area of modification is the C-11 position. For instance, replacing the indole group with a cyano group resulted in a compound approximately 100 times more cytotoxic than the parent **tiliquinol**. [2] The stereochemistry at this position is also critical, with the 11-beta-cyano analogue being significantly more potent than its alpha-epimer.[2]

Furthermore, substitutions on the benzene moiety of the **tiliquinol** structure have been explored to modulate anticancer activity. Clioquinol, another 8-hydroxyquinoline derivative, has demonstrated anticancer effects both in vitro and in vivo.[3] Its mechanism is thought to involve

acting as a zinc ionophore, leading to elevated intracellular zinc levels and inducing apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of **Tiliquinol** Derivatives

Compound/Derivative	Modification	Cancer Cell Line	IC50 (μM)	Reference
Tilivalline (TV)	Parent Compound	Mouse Leukemia L1210	-	[2]
11-beta-cyano TV analogue	Indole group at C-11 replaced by a cyano group	Mouse Leukemia L1210	~100x more potent than TV	[2]
alpha-epimer of 11-beta-cyano TV analogue	Stereoisomer at C-11	Mouse Leukemia L1210	~1/100th the activity of the beta-epimer	[2]
Clioquinol	5-chloro-7-iodo-8-hydroxyquinoline	Various human cancer cell lines	Low micromolar range	[3]
Cyclopentaquinoline derivative 6d	-	Five different cancer cell lines	-	[4]
Cyclopentaquinoline derivative 6f	-	Five different cancer cell lines	-	[4]
Hydroquinone-Chalcone-Pyrazoline Hybrid 4	Incorporation of furan and pyrazoline groups	MCF-7, HT-29	28.8 - 124.6	[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid 5	Incorporation of furan and pyrazoline groups	MCF-7, HT-29	28.8 - 124.6	[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid 6	Incorporation of furan and pyrazoline groups	MCF-7, HT-29	28.8 - 124.6	[5]
Hydroquinone-Chalcone-	Incorporation of furan and	HT-29	28.8 - 124.6	[5]

Pyrazoline	pyrazoline
Hybrid 8	groups

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to assess the anticancer activity of **tiliquinol** derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (**tiliquinol** derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anticancer Activity Screening Workflow

Antifungal Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[6][7][8][9] The introduction of a thiosemicarbazone moiety at the 5-

position of the 8-hydroxyquinoline scaffold has been a successful strategy to enhance antifungal potency.[6]

For example, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited potent activity against various *Candida* and *Cryptococcus* species.[6] Compound A14 from this series was particularly active, with minimum inhibitory concentrations (MICs) ranging from ≤ 0.0313 to 2 $\mu\text{g/mL}$ against several clinically relevant fungal pathogens.[6] This potency was significantly higher than that of the lead compound and the commonly used antifungal drug fluconazole.[6]

The SAR studies of these derivatives indicated that the presence of the 8-hydroxyquinoline group, aryl methylene groups, and a methyl group on the thiosemicarbazone moiety contributed to the enhanced antifungal activity.[6]

Table 2: Antifungal Activity of **Tiliquinol** Derivatives

Compound/Derivative	Modification	Fungal Strain	MIC (µg/mL)	Reference
8-hydroxyquinolin-5-ylidene thiosemicarbazone A14	-	Cryptococcus gattii, C. neoformans, C. glabrata, C. auris	≤ 0.0313 - 2	[6]
8-hydroxyquinoline derivative PH265	Combination with a triazole moiety	Cryptococcus spp., C. auris, C. haemulonii	0.5 - 1	[7]
8-hydroxyquinoline derivative PH276	Combination with a triazole moiety	Cryptococcus spp., C. auris, C. haemulonii	0.5 - 8	[7]
Clioquinol	5-chloro-7-iodo-8-hydroxyquinoline	Aspergillus fumigatus	6	[10]
Clioquinol	5-chloro-7-iodo-8-hydroxyquinoline	Fusarium species	0.5 - 2	[10]
Nitroxoline	5-nitro-8-hydroxyquinoline	Candida albicans	-	[11]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol for determining the MIC of antifungal agents.

- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium, and a standardized inoculum suspension is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
- **Drug Dilution:** The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

- Inoculation: Each well is inoculated with the prepared fungal suspension.
- Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically observed as a visible reduction in turbidity compared to the growth control well.

Broth Microdilution Antifungal Susceptibility Testing

Antibacterial Activity

Tiliquinol derivatives have also been investigated for their antibacterial properties. The introduction of different substituents at the C-7 position of the fluoroquinolone scaffold, which shares a quinoline core, has been shown to influence antibacterial activity.^[12] More lipophilic groups at this position appear to enhance activity against Gram-positive bacteria, such as *Staphylococcus aureus*.^[12]

For instance, certain 8-nitrofluoroquinolone derivatives with p-toluidine, p-chloroaniline, and aniline substituents at C-7 displayed good activity against *S. aureus* with MIC values in the range of 2-5 µg/mL.^[12] Additionally, some 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like *Escherichia coli* and *Pseudomonas aeruginosa*.^[13]

Table 3: Antibacterial Activity of **Tiliquinol** Derivatives

Compound/Derivative	Modification	Bacterial Strain	MIC (µg/mL)	Reference
8-Nitrofluoroquinolone derivative (p-toluidine)	p-toluidine at C-7	S. aureus	2-5	[12]
8-Nitrofluoroquinolone derivative (p-chloro aniline)	p-chloro aniline at C-7	S. aureus	2-5	[12]
8-Nitrofluoroquinolone derivative (aniline)	aniline at C-7	S. aureus	2-5	[12]
5-Sulphonamido-8-hydroxyquinoline derivatives	-	E. coli, P. aeruginosa	-	[13]
Quinoline derivative 2	6-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moieties	Bacillus cereus, Staphylococcus, Pseudomonas, E. coli	3.12 - 50	[14]
Quinoline derivative 6	6-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moieties	Bacillus cereus, Staphylococcus, Pseudomonas, E. coli	3.12 - 50	[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of antibacterial compounds is typically determined using a broth microdilution method similar to the one described for antifungal testing.

- **Bacterial Culture:** A pure culture of the target bacterial strain is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship Summary

This guide highlights the significant progress made in understanding the SAR of **tiliquinol** derivatives. The versatility of the 8-hydroxyquinoline scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective anticancer, antifungal, and antibacterial activities. Future research in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to facilitate their development into clinically useful drugs.

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